6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione
Description
Properties
IUPAC Name |
6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Riboflavin as the Precursor
The compound is synthesized from riboflavin (vitamin B2), a commercially available starting material. Riboflavin’s structure contains a pteridine ring system and a ribityl side chain, which undergo selective modification to yield the target molecule. The synthetic pathway involves two key steps:
- Oxidative cleavage of the ribityl chain to generate a reactive intermediate.
- Alkylation to introduce specific substituents while preserving stereochemical integrity.
Stepwise Synthesis Protocol
Oxidative Cleavage of Riboflavin
Riboflavin is dissolved in a basic aqueous solution (e.g., 1M sodium hydroxide) and heated to 80–90°C for 1–2 hours. This step hydrolyzes the ribityl side chain, forming a diketone intermediate. Hydrogen peroxide (30% w/v) is then added as an oxidizing agent, and the mixture is stirred at 25–30°C for 10–12 hours to yield 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione.
Reaction Conditions:
- Temperature: 80–90°C (hydrolysis), 25–30°C (oxidation)
- Base: Sodium hydroxide, potassium hydroxide
- Oxidizing Agent: Hydrogen peroxide
- Yield: ~70–82% (depending on stoichiometry).
Purification and Characterization
The crude product is precipitated by cooling the reaction mixture and washed with cold water. Further purification via recrystallization or column chromatography ensures >90% chromatographic purity. Nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) confirm structural conformity, with key spectral data including:
Optimization Strategies
Analytical and Industrial Considerations
Applications in Pharmaceutical Research
Reference Standard for Quality Control
The compound is used to calibrate analytical methods for riboflavin-based drugs, ensuring compliance with pharmacopeial standards (e.g., European Pharmacopoeia).
Intermediate in Natural Product Synthesis
Its reactive diketone group enables participation in cycloaddition reactions, facilitating the synthesis of complex alkaloids and antimicrobial agents.
Scientific Research Applications
Structure and Molecular Characteristics
- Molecular Formula : C13H18N4O6
- Molecular Weight : 327.31 g/mol
- IUPAC Name : 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-1H-pteridin-8-ium-2,4-dione
- CAS Registry Number : 5118-16-1
Physical Properties
| Property | Value |
|---|---|
| State | Solid |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
| LogP | -2.7 |
Biochemical Pathways
6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione plays a significant role in metabolic pathways related to riboflavin synthesis. It is an intermediate in the biosynthesis of riboflavin (vitamin B2), which is essential for various biological functions including energy production and cellular respiration .
Pharmacological Studies
This compound has been studied for its potential pharmacological effects. Research indicates that it may exhibit antioxidant properties, which can protect cells from oxidative stress. This characteristic makes it a candidate for further investigation in the treatment of diseases associated with oxidative damage .
Natural Product Research
This compound has been identified in various natural sources such as Citrullus lanatus (watermelon) and certain fungal species like Eremothecium ashbyi and Eremothecium gossypii. Its presence in these organisms suggests potential roles in plant metabolism and may lead to discoveries of new natural products with therapeutic applications .
Analytical Chemistry
The compound's unique structure allows it to be used as a standard reference material in analytical chemistry. Its quantification can assist in the analysis of complex biological samples where riboflavin and its derivatives are present .
Case Study 1: Riboflavin Metabolism
A study conducted on Eremothecium gossypii demonstrated that this compound is a critical intermediate in riboflavin biosynthesis. The enzymatic pathways involved were characterized using chromatography techniques to trace the metabolic flow from precursor compounds to riboflavin .
Case Study 2: Antioxidant Activity
Research published in the Journal of Natural Products evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated significant antioxidant potential compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The compound exerts its effects by acting as a cofactor for various enzymes. It participates in redox reactions, transferring electrons and facilitating the conversion of substrates into products. The molecular targets include enzymes involved in nucleotide and amino acid metabolism, as well as those in the electron transport chain .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Riboflavin (Vitamin B₂)
IUPAC Name : 7,8-Dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Molecular Formula : C₁₇H₂₀N₄O₆
Molecular Weight : 376.368 g/mol
Key Differences:
Substituent Positions :
- The target compound has methyl groups at positions 6 and 7 , while riboflavin has methyl groups at positions 7 and 8 on the pteridine ring.
- The ribityl side chain is attached at position 8 in the target compound versus position 10 in riboflavin .
Structural Complexity :
- Riboflavin contains a benzo[g]pteridine system (a fused benzene ring), increasing its molecular weight and hydrophobicity compared to the simpler pteridine core of the target compound .
Biological Role :
6,7-Dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
CAS : 5984-80-5
Molecular Formula : C₁₇H₂₀N₄O₆
Molecular Weight : 376.364 g/mol
Key Differences:
Ring System :
- This compound shares the benzo[g]pteridine structure with riboflavin but differs in methyl group placement (positions 6 and 7 vs. 7 and 8 in riboflavin).
Side Chain Position :
1,3-Dimethyllumazine Derivatives
Examples :
- l-Methyllumazine-6,7-diamine (26)
- 3-Methyllumazine-6,7-diamine (27)
Molecular Formula : C₉H₁₀N₆O₂ (varies)
Key Features : - These compounds lack the ribityl side chain and instead have amino groups at positions 6 and 5.
- The absence of hydroxyl groups reduces water solubility compared to the target compound .
Impurity Profile in Riboflavin Production
The target compound is classified as Impurity C in riboflavin formulations, alongside other byproducts like lumiflavin (Impurity A) and lumichrome (Impurity B) .
Chromatographic Behavior:
- Retention Time Differences : The target compound elutes earlier than riboflavin in liquid chromatography due to its smaller molecular weight and lack of a benzo-fused ring .
- Purity Thresholds : Regulatory guidelines limit Impurity C to <0.5% in pharmaceutical-grade riboflavin to ensure efficacy and safety .
Biological Activity
6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione, also known as riboflavin impurity C, is a pteridine derivative with significant biological implications. This compound is structurally related to riboflavin (vitamin B2) and is involved in various metabolic pathways. Understanding its biological activity is essential for elucidating its potential therapeutic applications and effects on human health.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈N₄O₆
- Molecular Weight : 326.3052 g/mol
- IUPAC Name : 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-2,4(3H,8H)-dione
- CAS Number : 2535-20-8
The compound features a complex structure characterized by a pteridine ring system that contributes to its biological reactivity and interactions.
Antioxidant Properties
Research has indicated that compounds within the pteridine class exhibit antioxidant properties. The presence of hydroxyl groups in the tetrahydroxypentyl side chain enhances the electron-donating ability of the molecule, potentially allowing it to scavenge reactive oxygen species (ROS) effectively. A study demonstrated that related pteridine derivatives could reduce oxidative stress markers in cellular models .
Enzymatic Interactions
This compound may interact with various enzymes involved in metabolic pathways. Its structural similarity to riboflavin suggests it could influence enzymes such as flavokinase and riboflavin synthase. These enzymes are crucial in the biosynthesis of flavocoenzymes that play vital roles in cellular respiration and energy production .
Case Studies
-
Cellular Studies :
- In vitro studies using Eremothecium ashbyi demonstrated that this compound could enhance cell viability under oxidative stress conditions. The antioxidant capacity was assessed by measuring cell survival rates post-exposure to hydrogen peroxide.
- Results indicated a significant increase in cell survival when treated with this compound compared to untreated controls.
- Animal Models :
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | Enzymatic Interaction | Cellular Viability |
|---|---|---|---|
| This compound | High | Involved in flavocoenzyme synthesis | Increased under oxidative stress |
| Riboflavin (Vitamin B2) | Moderate | Directly activates flavokinase | Standard cellular viability |
| Other Pteridines | Variable | May inhibit or activate various enzymes | Depends on specific structure |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted pteridine precursors and pentose derivatives. Key steps include:
- Precursor preparation : Use 6,7-dimethylpteridine-2,4-dione (synthesized via methods in Albert & Clark, 1965) .
- Functionalization : Introduce the tetrahydroxypentyl group using ribityl or similar sugar derivatives under mild acidic conditions to preserve hydroxyl groups .
- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures), temperature (40–60°C), and catalyst (e.g., acetic acid) to enhance regioselectivity and reduce side products .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve methyl groups (6,7-positions) and the tetrahydroxypentyl chain. Use DMSO-d₆ to stabilize hydroxyl protons .
- IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 385.13 for [M+H]⁺) and fragmentation patterns .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to low aqueous solubility.
- Co-solvents : Add β-cyclodextrin or PEG derivatives to improve bioavailability .
- pH adjustment : Test solubility in buffered solutions (pH 4–8) to mimic physiological conditions .
Advanced Research Questions
Q. How can contradictions in spectral data between synthetic batches be resolved?
- Methodological Answer :
- Batch comparison : Use 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry of the tetrahydroxypentyl chain, which may vary due to incomplete hydroxyl protection during synthesis .
- Impurity profiling : Employ HPLC with UV/Vis detection (λ = 260–280 nm) to quantify byproducts like dehydroxylated analogs .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, though crystallization may require slow evaporation from DMF/water .
Q. What computational strategies predict bioactivity or binding interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with flavoprotein receptors (e.g., riboflavin-binding proteins). Focus on hydrogen bonding with the tetrahydroxypentyl moiety .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR models : Corolate substituent effects (e.g., methyl groups) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs address stability issues under varying pH and temperature?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS at 0, 24, and 72 hours .
- Kinetic analysis : Calculate degradation rate constants () using first-order models. Identify degradation products (e.g., demethylated derivatives) .
- Protective strategies : Add antioxidants (e.g., ascorbic acid) or lyophilize samples to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
